Home > Products > Screening Compounds P2586 > 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Catalog Number: EVT-4099413
CAS Number:
Molecular Formula: C24H30N2O5S
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one (LMD-009) []

    Compound Description: LMD-009 is a nonpeptide agonist of the chemokine receptor CCR8. It exhibits high potency in stimulating CCR8, mediating chemotaxis, inositol phosphate accumulation, and calcium release. It displays similar efficacy to the endogenous agonist CCL1 and competes for 125I-CCL1 binding. []

    Relevance: While structurally distinct from the target compound, LMD-009 shares a key pharmacophoric feature: a centrally located, positively charged amine. This suggests a possible shared mechanism of action or interaction with certain biological targets, even though their overall structures differ significantly. The research regarding LMD-009 emphasizes the importance of specific structural motifs in influencing biological activity, which could be relevant for understanding the activity of 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. []

2. 2-(1-(3-(2-methoxyphenoxy)benzyl)-4-hydroxypiperidin-4-yl)benzoic acid (LMD-584) []

    Compound Description: LMD-584 is an analog of LMD-009, also investigated for its interaction with CCR8. Its binding profile, alongside other analogs, helped define key residues within the CCR8 binding pocket. []

    Relevance: LMD-584 shares a significant structural similarity with 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the form of the 3-(2-methoxyphenoxy)benzyl moiety. This suggests potential overlap in their binding affinities or interactions with targets that recognize this specific structural feature. Understanding the structure-activity relationship of LMD-584 within the context of CCR8 could provide insights into the binding interactions of the target compound with potential targets. []

3. N-ethyl-2-4-methoxybenzenesulfonamide (LMD-902) []

    Compound Description: LMD-902 is another analog of LMD-009, studied for its interaction with CCR8. This compound highlights the importance of specific structural elements for CCR8 activity. []

    Relevance: Although LMD-902 shares less structural similarity compared to the previous analogs, it highlights the impact of even small structural changes on biological activity. The presence of a methoxybenzene group in LMD-902, albeit in a different arrangement, emphasizes the potential significance of this moiety for interaction with CCR8 or similar targets. This information might be valuable in understanding the structure-activity relationships of 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, specifically the role of the methoxyphenoxy group. []

4. N-(1-(3-(2-methoxyphenoxy)benzyl)piperidin-4-yl)-2-phenyl-4-(pyrrolidin-1-yl)butanamide (LMD-268) []

    Compound Description: LMD-268, an analog of LMD-009, further contributes to understanding the interaction between small molecules and CCR8. Its inclusion in the study helps define critical residues involved in ligand binding. []

    Relevance: Similar to LMD-584, LMD-268 shares the 3-(2-methoxyphenoxy)benzyl moiety with 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Investigating the specific interactions of this common moiety with CCR8 could provide insights into potential binding modes and affinities of the target compound. This highlights the value of studying analogs to extrapolate information about a structurally related compound. []

5. N-(1-(3-(2-methoxyphenoxy)benzyl)piperidin-4-yl)-1,2,3,4-tetrahydro-2-oxoquinoline-4-carboxamide (LMD-174) []

    Compound Description: LMD-174, an LMD-009 analog, was included in a study mapping the binding site of LMD-009 and its analogs to CCR8. Its structural variations and binding data help elucidate the structure-activity relationship for CCR8 modulation. []

    Relevance: LMD-174 shares the 3-(2-methoxyphenoxy)benzyl structural motif with 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The study's findings regarding the importance of specific residues for the activity of LMD-174 and its analogs can be extrapolated to understand the potential interactions and binding affinity of the target compound with similar targets. This underscores the value of analyzing related compounds to gain a more comprehensive understanding of the target compound's potential biological activity. []

Properties

Product Name

2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

IUPAC Name

2-[2-(2-methoxyphenoxy)propanoylamino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C24H30N2O5S/c1-15(31-19-11-5-4-10-18(19)29-2)22(27)26-24-21(17-9-3-6-12-20(17)32-24)23(28)25-14-16-8-7-13-30-16/h4-5,10-11,15-16H,3,6-9,12-14H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

AYNXITSLZKVIBI-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCC3CCCO3)OC4=CC=CC=C4OC

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCC3CCCO3)OC4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.